Cas no 1807222-34-9 (3-Chloromethyl-4-cyano-5-methylphenylacetic acid)
3-Chloromethyl-4-cyano-5-methylphenylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Chloromethyl-4-cyano-5-methylphenylacetic acid
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- Inchi: 1S/C11H10ClNO2/c1-7-2-8(4-11(14)15)3-9(5-12)10(7)6-13/h2-3H,4-5H2,1H3,(H,14,15)
- InChI Key: NWIJBUSWGYQGQP-UHFFFAOYSA-N
- SMILES: ClCC1=C(C#N)C(C)=CC(CC(=O)O)=C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 284
- XLogP3: 1.9
- Topological Polar Surface Area: 61.1
3-Chloromethyl-4-cyano-5-methylphenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010015566-250mg |
3-Chloromethyl-4-cyano-5-methylphenylacetic acid |
1807222-34-9 | 97% | 250mg |
475.20 USD | 2021-07-05 | |
| Alichem | A010015566-500mg |
3-Chloromethyl-4-cyano-5-methylphenylacetic acid |
1807222-34-9 | 97% | 500mg |
790.55 USD | 2021-07-05 | |
| Alichem | A010015566-1g |
3-Chloromethyl-4-cyano-5-methylphenylacetic acid |
1807222-34-9 | 97% | 1g |
1,445.30 USD | 2021-07-05 |
3-Chloromethyl-4-cyano-5-methylphenylacetic acid Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 3-Chloromethyl-4-cyano-5-methylphenylacetic acid
Recent Advances in the Synthesis and Applications of 3-Chloromethyl-4-cyano-5-methylphenylacetic acid (CAS: 1807222-34-9)
3-Chloromethyl-4-cyano-5-methylphenylacetic acid (CAS: 1807222-34-9) is a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents and its role in facilitating complex chemical transformations. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, applications, and potential implications for future research.
A recent study published in the Journal of Medicinal Chemistry explored the use of 3-Chloromethyl-4-cyano-5-methylphenylacetic acid as a precursor in the synthesis of small-molecule inhibitors targeting inflammatory pathways. The researchers demonstrated that this compound could be efficiently converted into a series of derivatives with potent anti-inflammatory activity. The study employed a combination of computational modeling and experimental validation to identify the most promising candidates, showcasing the versatility of this intermediate in drug discovery.
Another significant development was reported in the field of agrochemicals, where 3-Chloromethyl-4-cyano-5-methylphenylacetic acid was utilized in the design of new herbicides. A team of researchers from a leading agricultural research institute synthesized a library of compounds based on this intermediate and evaluated their efficacy against common weed species. The results indicated that several derivatives exhibited superior herbicidal activity compared to existing commercial products, with minimal environmental impact. This finding underscores the potential of this compound in addressing the growing demand for sustainable agrochemical solutions.
In addition to its applications in drug and agrochemical development, recent advancements in synthetic methodologies have further enhanced the accessibility of 3-Chloromethyl-4-cyano-5-methylphenylacetic acid. A study published in Organic Letters described a novel, high-yield synthesis route that reduces the reliance on hazardous reagents and improves overall efficiency. This breakthrough not only simplifies the production process but also aligns with the increasing emphasis on green chemistry principles in industrial applications.
Looking ahead, the continued exploration of 3-Chloromethyl-4-cyano-5-methylphenylacetic acid and its derivatives is expected to yield further innovations. Ongoing research is investigating its potential in areas such as cancer therapy, where preliminary data suggest that certain derivatives may exhibit selective cytotoxicity against tumor cells. Additionally, collaborations between academic and industrial researchers are likely to accelerate the translation of these findings into practical applications, bridging the gap between laboratory discoveries and real-world solutions.
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